6-tert-Butyl 3-ethyl 4-hydroxy-7,8-dihydro-1,6-naphthyridine-3,6(5H)-dicarboxylate
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Overview
Description
6-tert-Butyl 3-ethyl 4-hydroxy-7,8-dihydro-1,6-naphthyridine-3,6(5H)-dicarboxylate is a complex organic compound that belongs to the class of naphthyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a naphthyridine core with various substituents that may influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-Butyl 3-ethyl 4-hydroxy-7,8-dihydro-1,6-naphthyridine-3,6(5H)-dicarboxylate typically involves multi-step organic reactions. A common approach might include:
Formation of the Naphthyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The tert-butyl, ethyl, and hydroxy groups can be introduced through various substitution reactions.
Carboxylation: The dicarboxylate groups can be added using carboxylation reactions under specific conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-tert-Butyl 3-ethyl 4-hydroxy-7,8-dihydro-1,6-naphthyridine-3,6(5H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the naphthyridine ring.
Substitution: Replacement of substituents with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a fully saturated naphthyridine ring.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: Use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of 6-tert-Butyl 3-ethyl 4-hydroxy-7,8-dihydro-1,6-naphthyridine-3,6(5H)-dicarboxylate involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
Naphthyridine Derivatives: Compounds with similar naphthyridine cores but different substituents.
Quinolines: Structurally related compounds with a similar ring system.
Isoquinolines: Another class of compounds with a related structure.
Uniqueness
6-tert-Butyl 3-ethyl 4-hydroxy-7,8-dihydro-1,6-naphthyridine-3,6(5H)-dicarboxylate is unique due to its specific substituents, which may impart distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C16H22N2O5 |
---|---|
Molecular Weight |
322.36 g/mol |
IUPAC Name |
6-O-tert-butyl 3-O-ethyl 4-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3,6-dicarboxylate |
InChI |
InChI=1S/C16H22N2O5/c1-5-22-14(20)10-8-17-12-6-7-18(9-11(12)13(10)19)15(21)23-16(2,3)4/h8H,5-7,9H2,1-4H3,(H,17,19) |
InChI Key |
ANMPLDIQRSRXCE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)CN(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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